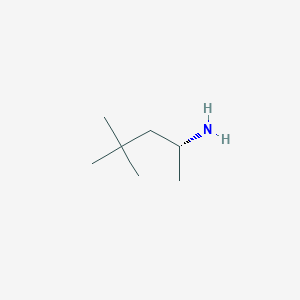
(2R)-4,4-dimethylpentan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4,4-dimethylpentan-2-amine is an organic compound with a chiral center at the second carbon atom. This compound is characterized by its branched structure, which includes a pentane backbone with two methyl groups attached to the fourth carbon and an amine group attached to the second carbon. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-dimethylpentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethylpentan-2-one.
Reductive Amination: The ketone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (2R) enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and advanced chiral resolution methods, such as enzymatic resolution or asymmetric synthesis, are employed to achieve high enantiomeric purity.
化学反应分析
Types of Reactions
(2R)-4,4-dimethylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, sulfonamides, or alkylated amines.
科学研究应用
(2R)-4,4-dimethylpentan-2-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of (2R)-4,4-dimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction, metabolic regulation, or neurotransmission.
相似化合物的比较
Similar Compounds
(2S)-4,4-dimethylpentan-2-amine: The enantiomer of the (2R) compound, with different spatial arrangement.
4,4-dimethylpentan-2-ol: A related compound with a hydroxyl group instead of an amine.
4,4-dimethylpentanoic acid: A carboxylic acid derivative of the parent compound.
Uniqueness
(2R)-4,4-dimethylpentan-2-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its branched structure and amine functionality make it a valuable intermediate in various synthetic and research applications.
属性
分子式 |
C7H17N |
|---|---|
分子量 |
115.22 g/mol |
IUPAC 名称 |
(2R)-4,4-dimethylpentan-2-amine |
InChI |
InChI=1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3/t6-/m1/s1 |
InChI 键 |
XAVBRZMHQJCGDI-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](CC(C)(C)C)N |
规范 SMILES |
CC(CC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


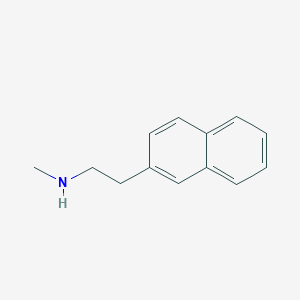
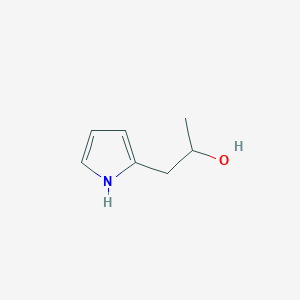
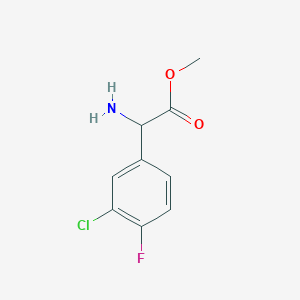
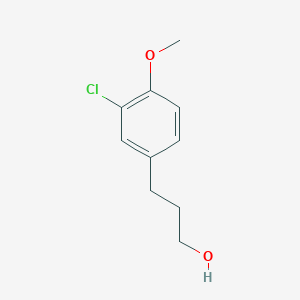

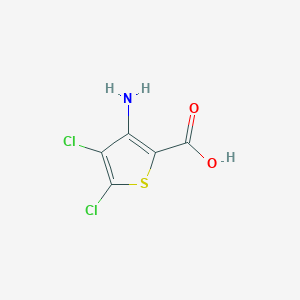

![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
![7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide](/img/structure/B13591350.png)
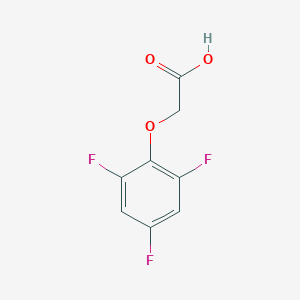
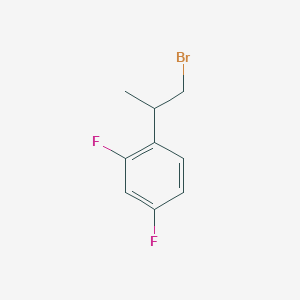
![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)


